molecular formula C8H10Cl2FN B1379860 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride CAS No. 2203194-97-0

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

Cat. No.: B1379860
CAS No.: 2203194-97-0
M. Wt: 210.07 g/mol
InChI Key: YTFYFLQQTPBAHS-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN It is a derivative of ethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFYFLQQTPBAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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